Cas no 1256825-97-4 (4-Bromo-3-methoxy-5-methylpyridine)

4-Bromo-3-methoxy-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-methoxy-5-methylpyridine
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- インチ: 1S/C7H8BrNO/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3
- InChIKey: POWRAPBFZSXKLR-UHFFFAOYSA-N
- SMILES: BrC1C(=CN=CC=1C)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- XLogP3: 1.9
- トポロジー分子極性表面積: 22.1
4-Bromo-3-methoxy-5-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029012591-1g |
4-Bromo-3-methoxy-5-methylpyridine |
1256825-97-4 | 95% | 1g |
$2779.20 | 2023-09-03 | |
Alichem | A029012591-250mg |
4-Bromo-3-methoxy-5-methylpyridine |
1256825-97-4 | 95% | 250mg |
$1019.20 | 2023-09-03 |
4-Bromo-3-methoxy-5-methylpyridine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
4-Bromo-3-methoxy-5-methylpyridineに関する追加情報
Introduction to 4-Bromo-3-methoxy-5-methylpyridine (CAS No. 1256825-97-4)
4-Bromo-3-methoxy-5-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 1256825-97-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing aromatic heterocycles that are widely recognized for their diverse biological activities and synthetic utility. The structural features of 4-Bromo-3-methoxy-5-methylpyridine, including its bromine substituent, methoxy group, and methyl group at specific positions, make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The bromine atom at the 4-position of the pyridine ring enhances the electrophilicity of the molecule, making it a suitable candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in the development of novel therapeutic agents. The methoxy group at the 3-position and the methyl group at the 5-position contribute to the overall electronic and steric properties of the molecule, influencing its reactivity and interactions with biological targets.
In recent years, 4-Bromo-3-methoxy-5-methylpyridine has been extensively explored in medicinal chemistry for its potential applications in drug discovery. Its structural motifs are frequently incorporated into small molecules targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The pyridine core is particularly favored due to its ability to mimic natural product scaffolds and interact with biological macromolecules such as enzymes and receptors.
One of the most compelling aspects of 4-Bromo-3-methoxy-5-methylpyridine is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The brominated pyridine derivative serves as a versatile building block for constructing such inhibitors, allowing for fine-tuning of potency and selectivity through structural modifications.
Recent studies have highlighted the utility of 4-Bromo-3-methoxy-5-methylpyridine in the development of antiviral agents. The increasing prevalence of viral infections has underscored the need for novel therapeutic strategies. Pyridine-based compounds have shown promise in interfering with viral replication by targeting essential viral enzymes or proteins. The unique combination of substituents in 4-Bromo-3-methoxy-5-methylpyridine enables researchers to design molecules that can effectively disrupt viral life cycles while minimizing host cell toxicity.
The synthetic versatility of 4-Bromo-3-methoxy-5-methylpyridine also extends to its application in material science. Pyridine derivatives are known for their ability to form coordination complexes with metals, which has led to their use in catalysis, sensors, and luminescent materials. The presence of multiple functional groups allows for diverse coordination patterns, making this compound a valuable precursor in designing metal-based materials with tailored properties.
From a computational chemistry perspective, 4-Bromo-3-methoxy-5-methylpyridine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into the binding modes and affinity of this compound towards various receptors. These insights are crucial for rational drug design, enabling researchers to optimize lead structures before proceeding to experimental validation.
The pharmaceutical industry has also leveraged 4-Bromo-3-methoxy-5-methylpyridine in the development of central nervous system (CNS) drugs. The ability of pyridine-based compounds to cross the blood-brain barrier has made them attractive candidates for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. By incorporating specific structural features into molecules derived from 4-Bromo-3-methoxy-5-methylpyridine, researchers aim to enhance their ability to reach and interact with CNS targets effectively.
In conclusion, 4-Bromo-3-methoxy-5-methylpyridine (CAS No. 1256825-97-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and computational chemistry. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic possibilities and advanced synthetic methodologies emerge, the significance of this compound is expected to grow further.
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